Vinyltris(methylethylketoximino)silane is a silane coupling agent characterized by its ability to enhance adhesion between organic and inorganic materials. This compound is particularly significant in the formulation of silicone sealants and other polymeric materials due to its crosslinking capabilities. The chemical formula for vinyltris(methylethylketoximino)silane is with a molecular weight of 313.47 g/mol. It is classified under silanes, which are compounds containing silicon atoms bonded to carbon and other elements.
The synthesis of vinyltris(methylethylketoximino)silane typically involves the reaction of vinyltrichlorosilane with methylethylketoxime. The general process includes the following steps:
Technical details indicate that careful control of temperature (typically around 50-100 °C) and reaction time (several hours) is crucial for achieving high yields and purity .
The molecular structure of vinyltris(methylethylketoximino)silane features a central silicon atom bonded to three methylethylketoxime groups and one vinyl group. This configuration allows for both hydrophilic and hydrophobic interactions, making it versatile for various applications.
Vinyltris(methylethylketoximino)silane participates in several chemical reactions typical of silanes:
These reactions are essential for its application in coatings, adhesives, and sealants .
The mechanism by which vinyltris(methylethylketoximino)silane enhances adhesion involves several steps:
This process results in a durable interface that can withstand environmental stresses .
These properties make vinyltris(methylethylketoximino)silane suitable for various industrial applications where durability and chemical resistance are required .
Vinyltris(methylethylketoximino)silane finds extensive use in several scientific and industrial applications:
Additionally, its ability to modify surface properties makes it valuable in composites and advanced material formulations .
Vinyltris(methylethylketoximino)silane (VOS) undergoes a sophisticated hydrolysis-condensation mechanism when used in room-temperature-vulcanized (RTV) silicones. The process initiates when atmospheric moisture hydrolyzes the labile methylethylketoxime (MEKO) ligands, generating intermediate silanols (Si-OH). These silanols subsequently condense with terminal silanol (Si-OH) groups of α,ω-silanol polydimethylsiloxanes (PDMS), forming robust Si-O-Si networks. This stepwise reaction is autocatalyzed by acetic acid or other weak acids generated in situ during MEKO liberation, eliminating the need for external catalysts. The hydrolysis rate is critically influenced by humidity levels and temperature, with optimal crosslinking occurring at 25°C–40°C and 40%–60% relative humidity [3] [9].
Table 1: Hydrolysis-Condensation Kinetics of VOS-Based Systems
Parameter | Conditions | Reaction Half-Life |
---|---|---|
Hydrolysis (MEKO cleavage) | 25°C, 50% RH | 15–30 minutes |
Silanol condensation | 25°C, 50% RH | 4–6 hours |
Network maturation | 25°C, 50% RH | 24–72 hours |
The vinyl group (CH=CH₂) attached to silicon participates in secondary reactions during curing, forming covalent bonds with inorganic substrates (e.g., glass, metals) through silanol adsorption. This dual functionality—crosslinking PDMS chains while bonding to substrates—enhances composite interfacial strength [4] [7].
MEKO ligands (C₂H₅)(CH₃)C=NO⁻) in VOS serve as hydrolyzable leaving groups that govern reaction kinetics and product stability. Their bulky alkyl substituents (ethyl and methyl groups) create steric hindrance around silicon, delaying hydrolysis relative to smaller ligands (e.g., methoxy). This controlled hydrolysis prevents premature gelation during sealant processing. Spectroscopic studies (²⁹Si NMR) confirm that MEKO’s isomeric E-configuration stabilizes the silicon center through hyperconjugative interactions between the imine nitrogen lone pair and silicon’s vacant d-orbitals .
Table 2: Electronic and Steric Descriptors of MEKO Ligands
Property | Value | Impact on Reactivity |
---|---|---|
Taft steric parameter (Es) | −1.24 | Delays hydrolysis vs. acetoxy |
Natural bond order (NBO) | σ*(Si-N) = 0.035 e⁻ | Facilitates nucleophilic attack |
Bond length (Si-O) | 1.67 Å | Weaker vs. Si-OMe (1.64 Å) |
During hydrolysis, MEKO acts as a proton acceptor, enabling a concerted mechanism where water attacks silicon while MEKO’s oxime nitrogen abstracts a proton. This generates volatile MEKO-H (detectable via GC-MS), avoiding corrosive byproducts—a key advantage over acetoxy-curing systems [4] .
VOS is frequently combined with methyloxime silanes (MOS, e.g., methyltris(methylethylketoximino)silane) to optimize silicone sealant performance. Formulations using 20%–30% VOS with 70%–80% MOS exhibit synergistic effects: VOS accelerates skin formation (surface tack-free time) due to its higher electrophilicity, while MOS ensures thorough bulk curing. This occurs because the vinyl group in VOS enhances silicon’s susceptibility to nucleophilic attack by moisture, accelerating initial hydrolysis [3] [9].
Table 3: Performance of VOS/MOS Co-Curing Systems vs. MOS Alone
Curing Parameter | 100% MOS | MOS/VOS (70:30) | Change |
---|---|---|---|
Skin formation time | 25–35 minutes | 12–18 minutes | ↓ 45% |
Through-cure time | 6–8 hours | 6–8 hours | ↔ |
Tensile strength | 1.8 MPa | 2.4 MPa | ↑ 33% |
Elongation at break | 350% | 420% | ↑ 20% |
The vinyl groups in VOS participate in PDMS chain extension during condensation, increasing crosslink density and improving mechanical properties. This co-curing system also reduces shrinkage stress by modulating network formation kinetics [5] [9].
The moisture-induced curing of VOS follows diffusion-limited kinetics, where water permeation through the polymer matrix dictates the overall rate. Gravimetric analyses reveal a two-stage process: an initial induction period (0–30 minutes) with minimal mass change as water diffuses into PDMS, followed by rapid crosslinking (mass loss = 18% from MEKO volatilization). The effective activation energy (Eₐ) for VOS hydrolysis, derived from Arrhenius plots, is 58 kJ/mol—lower than MOS (67 kJ/mol), confirming VOS’s superior reactivity [4] .
Mathematically, the crosslinking depth (d) follows Fickian diffusion:$$d = k \sqrt{t \cdot D{H2O} \cdot [VOS]}$$where k = rate constant, t = time, and DH₂O = water diffusivity (~2.5 × 10⁻⁶ cm²/s in PDMS). For 1 mm thick sealants, full curing requires 8 hours at 25°C/50% RH. Increasing humidity to 70% reduces this to 5 hours, while temperatures >40°C risk bubble formation from volatile byproducts [4] [9].
Table 4: Kinetic Parameters for VOS-Cured Silicones
Variable | Value | Methodology |
---|---|---|
Hydrolysis rate constant (kₕ) | 0.15 ± 0.03 min⁻¹ | ¹H NMR kinetics |
Activation energy (Eₐ) | 58.2 kJ/mol | Arrhenius analysis (20°C–60°C) |
Diffusion coefficient (D) | 2.5 × 10⁻⁶ cm²/s | Gravimetric sorption |
Gel point conversion | 35%–40% | Rheological time sweep |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: